Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate is a chemical compound that belongs to the class of pyrrolopyrazine derivatives These compounds are known for their diverse biological activities and are widely used in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate, typically involves several steps. One common method includes the cyclization of pyrrole and pyrazine rings. The process can be initiated by the cross-coupling of pyrrole with acyl(bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield the desired pyrrolopyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid alumina and room temperature conditions can facilitate the cross-coupling reactions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyrazine derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyrazine compounds .
Scientific Research Applications
Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate include other pyrrolopyrazine derivatives, such as:
- Pyrrolo[1,2-a]pyrazine-1-carboxylate
- 6-chloropyrrolo[1,2-a]pyrazine-1-carboxylate
- 6-fluoropyrrolo[1,2-a]pyrazine-1-carboxylate
Uniqueness
This compound is unique due to the presence of the lithium ion and the brominated pyrrolopyrazine moiety.
Properties
IUPAC Name |
lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.Li/c9-6-2-1-5-7(8(12)13)10-3-4-11(5)6;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWCPEPCLOFPRO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C(=CC=C2Br)C(=N1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.